molecular formula C9H17NS B165284 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine CAS No. 136228-41-6

4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine

Cat. No. B165284
M. Wt: 171.31 g/mol
InChI Key: VXYQPQHCPVZTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine, also known as DMTS, is a heterocyclic organic compound with the chemical formula C9H17NS. It is a colorless liquid with a pungent odor that is commonly used in scientific research. DMTS has a unique structure that makes it useful in a variety of applications, including as a synthetic intermediate and as a catalyst in chemical reactions. In

Mechanism Of Action

4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine acts as a nucleophile in chemical reactions, meaning it donates a pair of electrons to another molecule or ion. This property makes it useful in a variety of chemical reactions, including the synthesis of lactams and the conversion of aldehydes to nitriles. Additionally, 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as an anti-cancer agent and neuroprotective agent.

Biochemical And Physiological Effects

4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential as an anti-cancer agent and neuroprotective agent. Additionally, 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has been shown to have analgesic effects in animal models of pain.

Advantages And Limitations For Lab Experiments

One advantage of using 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine in lab experiments is its versatility as a synthetic intermediate and catalyst. It can be used in a variety of chemical reactions, making it useful in a wide range of research applications. Additionally, 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine is relatively inexpensive and easy to obtain, making it a cost-effective option for lab experiments.
One limitation of using 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine in lab experiments is its potential toxicity. 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has been shown to be toxic to some cell types, and exposure to high concentrations of 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine can cause irritation to the skin and eyes. Additionally, 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine is highly flammable and should be handled with care.

Future Directions

There are many future directions for research involving 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine. One area of interest is its potential as an anti-cancer agent. Several studies have shown that 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has anti-cancer effects in animal models, and further research is needed to determine its potential as a cancer treatment in humans.
Another area of interest is the potential of 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine as a neuroprotective agent. Studies have shown that 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has antioxidant and anti-inflammatory effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Finally, further research is needed to determine the safety and toxicity of 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine in humans. While it has been shown to be relatively safe in animal studies, more research is needed to determine its potential effects on human health.

Synthesis Methods

4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine can be synthesized through a variety of methods, including the reaction of 2-methyl-1-propanethiol with acrylonitrile or the reaction of 2-methyl-1-propanethiol with 1,2-dichloroethane. Another method involves the reaction of 2-methyl-1-propanethiol with sulfur in the presence of a catalyst such as copper or iron. The resulting product is then treated with acetic anhydride to form 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine.

Scientific Research Applications

4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has a wide range of scientific research applications, including as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in chemical reactions, such as the synthesis of lactams and the conversion of aldehydes to nitriles. Additionally, 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has been studied for its potential as an anti-cancer agent and as a treatment for neurodegenerative diseases.

properties

CAS RN

136228-41-6

Product Name

4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

4,5-dimethyl-2-propan-2-yl-3,6-dihydrothiazine

InChI

InChI=1S/C9H17NS/c1-7(2)10-5-8(3)9(4)6-11-10/h7H,5-6H2,1-4H3

InChI Key

VXYQPQHCPVZTAY-UHFFFAOYSA-N

SMILES

CC1=C(CSN(C1)C(C)C)C

Canonical SMILES

CC1=C(CSN(C1)C(C)C)C

synonyms

2H-1,2-Thiazine,3,6-dihydro-4,5-dimethyl-2-(1-methylethyl)-(9CI)

Origin of Product

United States

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